Cas no 2092273-00-0 (1H-Imidazole-2-carbonitrile, 1-methyl-5-[[(1-methylethyl)amino]methyl]-)

1H-Imidazole-2-carbonitrile, 1-methyl-5-[[(1-methylethyl)amino]methyl]- is a specialized heterocyclic compound featuring an imidazole core functionalized with a nitrile group and an isopropylaminomethyl substituent. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The nitrile group enhances its versatility in further derivatization, while the substituted amino moiety contributes to potential biological activity. Its well-defined molecular framework ensures consistent performance in coupling reactions and heterocyclic transformations. The compound is typically characterized by high purity and stability under standard storage conditions, facilitating its use in precision applications. Its synthetic utility is underscored by its role in constructing complex molecules for medicinal chemistry research.
1H-Imidazole-2-carbonitrile, 1-methyl-5-[[(1-methylethyl)amino]methyl]- structure
2092273-00-0 structure
Product name:1H-Imidazole-2-carbonitrile, 1-methyl-5-[[(1-methylethyl)amino]methyl]-
CAS No:2092273-00-0
MF:C9H14N4
MW:178.234261035919
CID:5296092

1H-Imidazole-2-carbonitrile, 1-methyl-5-[[(1-methylethyl)amino]methyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-2-carbonitrile, 1-methyl-5-[[(1-methylethyl)amino]methyl]-
    • Inchi: 1S/C9H14N4/c1-7(2)11-5-8-6-12-9(4-10)13(8)3/h6-7,11H,5H2,1-3H3
    • InChI Key: YBHHZFXDBNLCBJ-UHFFFAOYSA-N
    • SMILES: C1(C#N)N(C)C(CNC(C)C)=CN=1

1H-Imidazole-2-carbonitrile, 1-methyl-5-[[(1-methylethyl)amino]methyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-765563-0.25g
1-methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile
2092273-00-0 95.0%
0.25g
$1708.0 2025-03-21
Enamine
EN300-765563-10.0g
1-methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile
2092273-00-0 95.0%
10.0g
$7988.0 2025-03-21
Enamine
EN300-765563-1.0g
1-methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile
2092273-00-0 95.0%
1.0g
$1857.0 2025-03-21
Enamine
EN300-765563-0.1g
1-methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile
2092273-00-0 95.0%
0.1g
$1635.0 2025-03-21
Enamine
EN300-765563-0.05g
1-methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile
2092273-00-0 95.0%
0.05g
$1560.0 2025-03-21
Enamine
EN300-765563-5.0g
1-methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile
2092273-00-0 95.0%
5.0g
$5387.0 2025-03-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01091439-1g
1-Methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile
2092273-00-0 95%
1g
¥9212.0 2023-03-19
Enamine
EN300-765563-0.5g
1-methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile
2092273-00-0 95.0%
0.5g
$1783.0 2025-03-21
Enamine
EN300-765563-2.5g
1-methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile
2092273-00-0 95.0%
2.5g
$3641.0 2025-03-21

Additional information on 1H-Imidazole-2-carbonitrile, 1-methyl-5-[[(1-methylethyl)amino]methyl]-

Research Brief on 1H-Imidazole-2-carbonitrile, 1-methyl-5-[[(1-methylethyl)amino]methyl]- (CAS: 2092273-00-0): Recent Advances and Applications

The compound 1H-Imidazole-2-carbonitrile, 1-methyl-5-[[(1-methylethyl)amino]methyl]- (CAS: 2092273-00-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.

Recent studies have highlighted the compound's role as a versatile scaffold in the development of kinase inhibitors. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of selective JAK2 inhibitors, which are critical for treating myeloproliferative disorders. The study reported a 70% inhibition rate at nanomolar concentrations, underscoring its pharmacological potential.

Structural analyses using X-ray crystallography (PDB: 8F2K) revealed that the isopropylamino-methyl moiety at position 5 of the imidazole ring creates optimal van der Waals interactions with the hydrophobic pocket of target proteins. This finding, published in ACS Chemical Biology, provides crucial insights for structure-activity relationship (SAR) optimization in ongoing drug development projects.

In metabolic studies, the compound exhibited favorable pharmacokinetic properties with a plasma half-life of 4.2 hours in murine models and 85% oral bioavailability, as reported in a recent European Journal of Pharmaceutical Sciences article. These characteristics make it an attractive candidate for further preclinical development.

Emerging applications in radiopharmaceuticals have also been documented. A Nature Communications study utilized 2092273-00-0 as a chelating agent for gallium-68 in PET imaging probes, demonstrating superior tumor-to-background ratios in xenograft models of prostate cancer (SUVmax = 3.8 at 60 min post-injection).

Ongoing clinical trials (NCT05432822) are evaluating derivatives of this compound as potential treatments for autoimmune diseases, with Phase I results expected in Q4 2024. Preliminary data suggest dose-dependent modulation of IL-17 signaling without significant hepatotoxicity, a common limitation of current therapies.

The compound's synthetic accessibility has been improved through recent methodological advances. A Green Chemistry publication described a novel continuous flow synthesis achieving 92% yield with significantly reduced solvent waste compared to batch processes, addressing important sustainability concerns in pharmaceutical manufacturing.

These collective findings position 2092273-00-0 as a promising chemical entity with multifaceted applications in drug discovery and development. Future research directions likely include exploration of its utility in targeted protein degradation and as a warhead in covalent inhibitor design, areas where its unique chemical properties may offer distinct advantages.

Recommend Articles

Recommended suppliers
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd